

In-Depth Technical Guide: Fmoc-O-methyl-D-Serine

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Compound of Interest

Compound Name: *Fmoc-O-methyl-D-Ser*

Cat. No.: *B567204*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-O-methyl-D-serine**, a crucial building block in peptide synthesis and drug discovery. This document details its physicochemical properties, applications, and provides a detailed protocol for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Core Compound Properties

Fmoc-O-methyl-D-serine is a derivative of the amino acid D-serine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino group and a methyl ether on the side-chain hydroxyl group. This strategic protection allows for its direct use in Fmoc-based solid-phase peptide synthesis, where the permanent methylation of the side chain can introduce unique conformational constraints and metabolic stability to the final peptide.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₉ NO ₅	[N/A]
Molecular Weight	341.36 g/mol	[N/A]
Appearance	White to off-white powder	[N/A]
Purity (Typical)	≥99% (HPLC)	[N/A]
Solubility	Soluble in DMF, DMSO	[N/A]
Storage Conditions	Room Temperature	[N/A]

Applications in Research and Development

Fmoc-O-methyl-D-serine is a valuable reagent for the synthesis of modified peptides with enhanced properties. The O-methylation of the serine side chain can lead to increased stability against enzymatic degradation and can influence the peptide's secondary structure and binding affinity to its target.

Key applications include:

- Peptide Synthesis: It serves as a building block for the creation of peptides with specific structural and functional modifications.
- Drug Development: The incorporation of O-methylated serine can improve the pharmacokinetic properties of peptide-based drug candidates.
- Bioconjugation: This derivative can be used in the synthesis of peptides intended for conjugation to other molecules, such as fluorescent dyes or drug payloads.
- Protein Engineering: It can be used to introduce non-natural amino acids into proteins to study structure-function relationships.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-O-methyl-D-Serine Incorporation

This protocol outlines the manual steps for a single coupling cycle to incorporate **Fmoc-O-methyl-D-serine** into a growing peptide chain on a solid support.

Materials and Reagents:

- Peptide synthesis resin (e.g., Rink Amide, Wang resin)
- **Fmoc-O-methyl-D-serine**
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Deprotection solution: 20% (v/v) piperidine in DMF
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvent: Dichloromethane (DCM)
- Kaiser test kit
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether

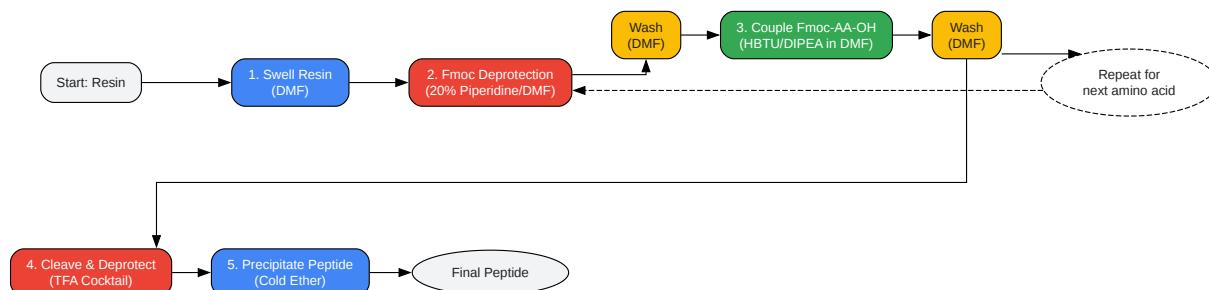
Procedure:

- Resin Swelling:
 - Place the desired amount of resin in a reaction vessel.
 - Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
 - Drain the DMF.

- Fmoc Deprotection:
 - To the swelled resin (with the N-terminal Fmoc-protected amino acid from the previous cycle), add the 20% piperidine in DMF solution.
 - Agitate the mixture for 5-10 minutes.
 - Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
 - Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).
- Amino Acid Coupling:
 - In a separate vial, dissolve **Fmoc-O-methyl-D-serine** (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of a coupling reagent (e.g., HBTU) in DMF.
 - Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
 - Add the activated **Fmoc-O-methyl-D-serine** solution to the deprotected resin in the reaction vessel.
 - Agitate the mixture for 1-2 hours at room temperature.
- Monitoring the Coupling:
 - To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative test (yellow color) indicates complete coupling. If the test is positive, the coupling reaction can be extended or repeated.
- Washing:
 - Drain the coupling solution from the reaction vessel.
 - Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

- The peptide-resin is now ready for the next cycle of deprotection and coupling.
- Final Cleavage and Deprotection:
 - Once the peptide synthesis is complete, the N-terminal Fmoc group is removed as described in step 2.
 - The resin is washed with DMF, followed by DCM, and then dried under vacuum.
 - The dried peptide-resin is treated with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any other acid-labile side-chain protecting groups.
 - The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried.

Visualizations



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Caption: A generalized workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

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